molecular formula C26H21N3O3S B11615575 Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11615575
M. Wt: 455.5 g/mol
InChI Key: BQIXSKQGYVNQPO-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of sulfonylurea herbicides. This compound is known for its potential applications in various fields, including agriculture, chemistry, and medicine. It is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 4,6-diphenylpyrimidine-2-thiol with 2-bromoacetamido benzoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves the inhibition of specific enzymes or pathways in target organisms. For instance, as a herbicide, it inhibits the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a benzoate ester moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C26H21N3O3S/c1-32-25(31)20-14-8-9-15-21(20)27-24(30)17-33-26-28-22(18-10-4-2-5-11-18)16-23(29-26)19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,27,30)

InChI Key

BQIXSKQGYVNQPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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